molecular formula C15H23Cl2NO2 B4100515 N-[(2-chloro-5-ethoxy-4-methoxyphenyl)methyl]cyclopentanamine;hydrochloride

N-[(2-chloro-5-ethoxy-4-methoxyphenyl)methyl]cyclopentanamine;hydrochloride

Cat. No.: B4100515
M. Wt: 320.3 g/mol
InChI Key: PTEPGEJREKMNOJ-UHFFFAOYSA-N
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Description

N-[(2-chloro-5-ethoxy-4-methoxyphenyl)methyl]cyclopentanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. This compound is characterized by the presence of a cyclopentanamine group attached to a substituted phenyl ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

The synthesis of N-[(2-chloro-5-ethoxy-4-methoxyphenyl)methyl]cyclopentanamine;hydrochloride involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-ethoxy-4-methoxybenzaldehyde and cyclopentanamine.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with cyclopentanamine in the presence of a suitable catalyst to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

N-[(2-chloro-5-ethoxy-4-methoxyphenyl)methyl]cyclopentanamine;hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-[(2-chloro-5-ethoxy-4-methoxyphenyl)methyl]cyclopentanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-chloro-5-ethoxy-4-methoxyphenyl)methyl]cyclopentanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-[(2-chloro-5-ethoxy-4-methoxyphenyl)methyl]cyclopentanamine;hydrochloride can be compared with other similar compounds, such as:

    N-[(2-chloro-4-methoxyphenyl)methyl]cyclopentanamine: This compound lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    N-[(2-chloro-5-ethoxyphenyl)methyl]cyclopentanamine: This compound lacks the methoxy group, which may influence its solubility and stability.

    N-[(2-chloro-5-ethoxy-4-methoxyphenyl)methyl]cyclohexanamine: This compound has a cyclohexanamine group instead of a cyclopentanamine group, which may alter its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-chloro-5-ethoxy-4-methoxyphenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2.ClH/c1-3-19-15-8-11(13(16)9-14(15)18-2)10-17-12-6-4-5-7-12;/h8-9,12,17H,3-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEPGEJREKMNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CNC2CCCC2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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